Cas no 66658-06-8 (N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine)

N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Inden-1-amine, 2,3-dihydro-N-(1-methylethyl)-
- N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine
- EN300-164281
- AKOS022475207
- 66658-06-8
- AKOS000228301
- SCHEMBL9144137
-
- インチ: InChI=1S/C12H17N/c1-9(2)13-12-8-7-10-5-3-4-6-11(10)12/h3-6,9,12-13H,7-8H2,1-2H3
- InChIKey: HAKCEIHXZSWMGW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 175.136099547Da
- どういたいしつりょう: 175.136099547Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164281-1.0g |
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine |
66658-06-8 | 1g |
$728.0 | 2023-05-26 | ||
Enamine | EN300-164281-10.0g |
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine |
66658-06-8 | 10g |
$3131.0 | 2023-05-26 | ||
Enamine | EN300-164281-0.5g |
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine |
66658-06-8 | 0.5g |
$699.0 | 2023-05-26 | ||
Enamine | EN300-164281-0.05g |
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine |
66658-06-8 | 0.05g |
$612.0 | 2023-05-26 | ||
Enamine | EN300-164281-50mg |
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine |
66658-06-8 | 50mg |
$227.0 | 2023-09-22 | ||
Enamine | EN300-164281-2500mg |
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine |
66658-06-8 | 2500mg |
$529.0 | 2023-09-22 | ||
Enamine | EN300-164281-500mg |
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine |
66658-06-8 | 500mg |
$260.0 | 2023-09-22 | ||
Enamine | EN300-164281-5.0g |
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine |
66658-06-8 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-164281-5000mg |
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine |
66658-06-8 | 5000mg |
$783.0 | 2023-09-22 | ||
Enamine | EN300-164281-100mg |
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine |
66658-06-8 | 100mg |
$238.0 | 2023-09-22 |
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amineに関する追加情報
Introduction to N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine (CAS No. 66658-06-8)
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine, a compound with the chemical formula C₁₁H₁₅N, is a significant molecule in the field of pharmaceutical research and development. This compound, identified by its CAS number 66658-06-8, has garnered attention due to its structural and pharmacological properties. The presence of a propyl group at the nitrogen position and a dihydroindene core makes it a versatile scaffold for further chemical modifications and biological evaluations.
The structural motif of N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine is derived from the indene scaffold, which is known for its role in various pharmacological applications. The dihydro modification suggests a more stable and less reactive aromatic system compared to its unsubstituted counterpart. This stability is crucial for drug-like properties such as solubility, metabolic stability, and binding affinity to biological targets.
In recent years, there has been a surge in interest towards heterocyclic compounds due to their diverse biological activities. The indene scaffold, in particular, has been explored for its potential in developing treatments for neurological disorders, cancer, and infectious diseases. N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine represents a promising candidate in this category, with its unique structural features offering potential advantages over existing therapeutic agents.
One of the key aspects of N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine is its ability to serve as a precursor for more complex molecules. The propyl group at the nitrogen position can be further functionalized through various chemical reactions such as alkylation, acylation, or coupling reactions. These modifications can lead to the synthesis of novel derivatives with enhanced pharmacological properties. For instance, researchers have explored the use of similar indene derivatives in the development of kinase inhibitors and other targeted therapies.
The pharmacological profile of N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine has been the subject of several studies aimed at understanding its interactions with biological targets. Preliminary investigations suggest that this compound may exhibit binding affinity to certain enzymes and receptors involved in disease pathways. For example, studies have indicated potential interactions with monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders such as Parkinson's disease. Additionally, the compound's structural similarity to known anti-inflammatory agents has prompted research into its potential role in modulating inflammatory responses.
The synthesis of N-(propan-2-yl)-2,3-dihydro-1H-inden-1-am ine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.
In conclusion, N-(propan - 2 - yl) - 2 , 3 - dihydro - 1 H - inden - 1 - am ine (CAS No. 66658 - 06 - 8) is a structurally interesting compound with significant potential in pharmaceutical applications. Its unique scaffold and functional groups make it a valuable starting point for developing novel therapeutic agents. Ongoing research continues to uncover new possibilities for this molecule, highlighting its importance in the field of medicinal chemistry.
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